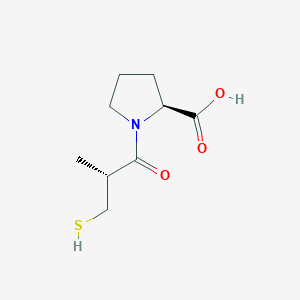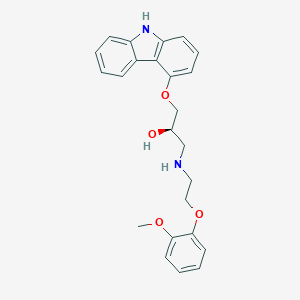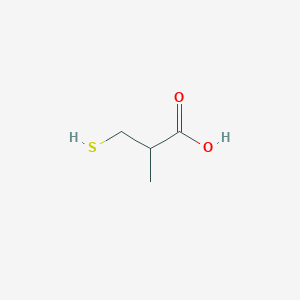
Dehydrofelodipine
描述
Dehydrofelodipine is a metabolite of felodipine, a calcium channel blocker used primarily for the treatment of hypertension. Felodipine is a dihydropyridine derivative that acts on vascular smooth muscle cells to reduce blood pressure. This compound retains some of the pharmacological properties of felodipine but is generally considered less active.
准备方法
Synthetic Routes and Reaction Conditions: Dehydrofelodipine can be synthesized through the oxidative degradation of felodipine. The process involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. The reaction typically takes place in an organic solvent like acetonitrile or methanol, and the temperature is maintained between 25°C to 50°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale oxidation of felodipine. The process is carried out in reactors equipped with temperature and pressure control systems to maintain the desired reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the required purity levels.
化学反应分析
Types of Reactions: Dehydrofelodipine undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to felodipine under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: More oxidized derivatives of this compound.
Reduction: Felodipine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Dehydrofelodipine has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of calcium channel blockers and their metabolites.
Biology: Investigated for its effects on vascular smooth muscle cells and its potential role in modulating blood pressure.
Medicine: Studied for its pharmacokinetic and pharmacodynamic properties in relation to felodipine.
Industry: Used in the development of analytical methods for the quantification of felodipine and its metabolites in pharmaceutical formulations.
作用机制
Dehydrofelodipine exerts its effects by interacting with voltage-gated L-type calcium channels in vascular smooth muscle cells. By inhibiting the influx of calcium ions, it reduces muscle contractility and vasoconstriction, leading to a decrease in blood pressure. The compound also interacts with other calcium-binding proteins and enzymes, contributing to its overall pharmacological profile.
相似化合物的比较
Felodipine: The parent compound, more potent as a calcium channel blocker.
Nifedipine: Another dihydropyridine calcium channel blocker with similar pharmacological properties.
Amlodipine: A long-acting dihydropyridine calcium channel blocker used for hypertension and angina.
Uniqueness: Dehydrofelodipine is unique in that it is a primary metabolite of felodipine and retains some of its pharmacological activity. Its presence in the body can influence the overall pharmacokinetic and pharmacodynamic profile of felodipine, making it an important compound for study in drug metabolism and pharmacology.
属性
IUPAC Name |
3-O-ethyl 5-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQRUBNOOIAHMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90242215 | |
| Record name | Dehydrofelodipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90242215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96382-71-7 | |
| Record name | Dehydrofelodipine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096382717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dehydrofelodipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90242215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEHYDROFELODIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L4A1EP86I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![1-[2-(2,6-Dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B193066.png)


